4-Bromoisophthalic acid
CAS No.: 6939-93-1
Cat. No.: VC21176724
Molecular Formula: C8H5BrO4
Molecular Weight: 245.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6939-93-1 |
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Molecular Formula | C8H5BrO4 |
Molecular Weight | 245.03 g/mol |
IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Standard InChI Key | MSQIEZXCNYUWHN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)C(=O)O)Br |
Canonical SMILES | C1=CC(=C(C=C1C(=O)O)C(=O)O)Br |
Introduction
Chemical Structure and Basic Identification
4-Bromoisophthalic acid is an organic compound belonging to the class of halogenated aromatic dicarboxylic acids. It contains a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 4. This structural arrangement gives the molecule distinct chemical and coordination properties that contribute to its utility in various applications.
Chemical Identifiers and Nomenclature
4-Bromoisophthalic acid can be identified through various systematic and database identifiers that uniquely define its chemical structure. The table below provides a comprehensive overview of these identifiers:
The compound is also known by several synonyms in the chemical literature, including 1,3-Dicarboxy-4-bromobenzene, 4-Bromo-1,3-benzenedicarboxylic acid, and 4-Bromobenzene-1,3-dicarboxylic acid . These alternative names reflect the same basic structure and are used interchangeably in scientific publications and chemical databases.
Physical Properties
4-Bromoisophthalic acid possesses distinctive physical properties that are important for its characterization, handling, and application in chemical processes. These properties have been determined through experimental measurements and predictive calculations.
The discrepancy in reported melting points (297-299 °C versus 303-304 °C) may be attributed to different sample purities or experimental methodologies used in the measurements . The compound typically appears as a white to off-white crystalline solid, which is consistent with the general characteristics of many aromatic carboxylic acids.
Chemical Properties
The chemical behavior of 4-bromoisophthalic acid is primarily defined by its functional groups - the two carboxylic acid moieties and the bromine substituent - which contribute to its reactivity and coordination capabilities.
The relatively strong acidity (pKa ~ 2.45-2.48) is characteristic of aromatic carboxylic acids, making it readily deprotonated in mild basic conditions . This property is particularly important for its application in coordination chemistry, where the deprotonated carboxylate groups serve as coordination sites for metal ions.
While the search results do not provide detailed information on the primary synthesis methods for 4-bromoisophthalic acid itself, they do reference reaction conditions where this compound has been utilized in secondary reactions. One documented procedure mentions the use of 4-bromoisophthalic acid (referred to as 4-Br-H2ip) in the synthesis of a cadmium complex:
"Cd(NO3)·4H2O (0.063g, 0.2mmol), 4-Br-H2ip (0.025g, 0.1mmol), btx (0.024g, 0.1mmol), methanol (1mL) and H2O (4mL) were mixed and stirred at room temperature for 30min. Those mixtures were sealed in the Teflon-lined autoclave and heated at 150°C for 3 days. Colorless block-like crystals were obtained with 75% yield based on Cd."
This procedure highlights the stability of 4-bromoisophthalic acid under hydrothermal conditions and its utility in the formation of metal-organic frameworks. The compound likely participates in coordination reactions through deprotonation of its carboxylic acid groups, allowing for metal binding.
Applications in Coordination Chemistry
4-Bromoisophthalic acid has demonstrated significant utility in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its value in these applications stems from the combination of its carboxylic acid functional groups, which can coordinate to metal centers, and the bromine atom, which can influence the electronic properties and potentially serve as a site for further functionalization.
Nickel(II) Complex Formation
A notable application of 4-bromoisophthalic acid is in the synthesis of a nickel(II) complex with the formula [Ni(brip)(phen)(H2O)]n·nH2O, where "brip" represents the deprotonated form of 4-bromoisophthalic acid and "phen" stands for 1,10-phenanthroline . This complex has been characterized through X-ray diffraction, elemental analysis, and infrared spectroscopy.
Crystal structure analysis revealed the following properties:
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Crystal system: Monoclinic
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Space group: C2/c
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Unit cell parameters: a = 28.798(5) Å, b = 10.8086(19) Å, c = 12.788(2) Å
In this complex, 4-bromoisophthalic acid adopts a tridentate coordination mode, serving as a bridging ligand between nickel centers to form an extended two-dimensional network structure . The coordination architecture is further stabilized by hydrogen bonding and π-π stacking interactions between adjacent layers, resulting in a three-dimensional supramolecular arrangement.
Cadmium Complex Synthesis
4-Bromoisophthalic acid has also been employed in the synthesis of cadmium-based coordination compounds, as evidenced by the reaction procedure mentioned earlier . The resulting complex reportedly exhibited distinct infrared spectral features, indicating successful coordination of the 4-bromoisophthalic acid ligand to the cadmium centers.
The infrared spectrum of the cadmium complex showed characteristic bands at:
3437 (m), 3131 (w), 1696 (w), 1596 (w), 1525 (m), 1388 (s), 1317 (s), 1272 (m), 1210 (w), 1129 (m), 1021 (w), 975 (w), 885 (w), 768 (w), 731 (w), 669 (m), 630 (w), 505 (w) cm⁻¹
These spectral features correspond to various vibrational modes of the coordinated 4-bromoisophthalic acid ligand and other components of the complex, providing evidence of successful complex formation.
Hazard Category | Classification | GHS Pictogram |
---|---|---|
Signal Word | Warning | - |
Skin Corrosion/Irritation | Category 2 | - |
Serious Eye Damage/Eye Irritation | Category 2 | - |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | - |
Hazard and Precautionary Statements
The following standardized hazard and precautionary statements apply to 4-bromoisophthalic acid:
Hazard Statements:
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Precautionary Statements:
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